molecular formula C21H28O5 B597044 17-Isoaldosterone CAS No. 13479-36-2

17-Isoaldosterone

カタログ番号: B597044
CAS番号: 13479-36-2
分子量: 360.45
InChIキー: PQSUYGKTWSAVDQ-CWZKNBAESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-Isoaldosterone is a structural isomer of aldosterone, a critical mineralocorticoid hormone involved in electrolyte balance and blood pressure regulation. The term "17-iso" denotes the stereochemical inversion at the C17 position of the steroid nucleus (Figure 1). This minor structural alteration significantly impacts its biochemical behavior, including metabolism, receptor affinity, and biological activity.

特性

CAS番号

13479-36-2

分子式

C21H28O5

分子量

360.45

IUPAC名

(8S,9S,10R,11S,13R,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16-,17-,19+,20-,21+/m0/s1

InChIキー

PQSUYGKTWSAVDQ-CWZKNBAESA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Metabolic Differences

17-Isoaldosterone’s key distinction lies in its C17 configuration, which prevents A-ring reduction (a metabolic step catalyzed by 5α/β-reductases). This contrasts with aldosterone, which undergoes rapid hepatic reduction to form tetrahydroaldosterone (THAldo), its major metabolite. A seminal 1967 study compared their metabolism in humans (Table 1) :

Parameter Aldosterone (IV) Aldosterone (Oral) This compound (IV) This compound (Oral)
% Dose as parent compound* 7.3 ± 0.4 5.4 ± 0.5 35 ± 3 53 ± 4
% Dose as THAldo/analogue 35 ± 5 39 ± 4 <5 <5
Neutral extract radioactivity 0.21 ± 0.04 0.017 ± 0.003 0.20 ± 0.02 0.38 ± 0.18

*Recovered from urine after 48 hours. THAldo = tetrahydroaldosterone.

Key findings:

  • Slower hepatic clearance : this compound resists A-ring reduction, leading to higher urinary recovery of the parent compound.
  • Conjugation pathway : this compound primarily forms acid-labile conjugates (e.g., 18-glucuronide) instead of glucuronidated metabolites like THAldo.

Comparison with Other Isomeric Steroids

Isomeric steroids, such as hydroxyprogesterone (OHP) derivatives (e.g., 11α-OHP, 16α-OHP), demonstrate similar structure-activity relationships (Table 2) :

Compound Key Structural Feature Biological Impact
11α-OHP 11α-hydroxyl group Reduced progesterone receptor affinity; inactive as a progestin.
16α-OHP 16α-hydroxyl group Alters metabolism; associated with estrogenic activity in pregnancy.
This compound C17 stereochemical inversion Blocks A-ring reduction, abolishes MR activation, and shifts conjugation pathways.

These examples underscore how minor structural changes, particularly hydroxylation or stereochemical shifts, profoundly alter steroid function.

Pharmacokinetic Implications

The resistance of this compound to hepatic reduction extends its half-life compared to aldosterone. However, its lack of MR activation limits therapeutic utility. By contrast, synthetic MR agonists (e.g., fludrocortisone) retain the C17 configuration of aldosterone and exhibit prolonged activity due to chemical stabilization rather than metabolic resistance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。